1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(15,8-4-5-8)7-12-10(14)13-9-3-2-6-16-9/h2-3,6,8,15H,4-5,7H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSKGPBZUVEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid.
Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable precursor with a hydroxylating agent.
Attachment of the thiophen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the urea backbone: This involves the reaction of an amine with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The urea backbone can be reduced to form corresponding amines.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the urea backbone may yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl and thiophen-2-yl groups may play a role in binding to the active site of the target protein, while the hydroxypropyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related urea derivatives from the provided evidence, focusing on substituent effects, physicochemical properties, and synthetic considerations.
Substituent Variations and Molecular Features
Adamantyl-Urea Derivatives ()
Compounds such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (Compound 40) and 1-(1-adamantyl)-3-(1-methylpyrazol-4-yl)urea (Compound 44) feature bulky adamantyl groups instead of the cyclopropyl-hydroxypropyl chain. These derivatives exhibit higher molecular weights (e.g., Compound 44: ~331.4 g/mol) compared to the target compound (estimated molecular weight ~308.4 g/mol based on formula). The adamantyl group enhances lipophilicity and may improve blood-brain barrier penetration, but it could also reduce solubility.
Thiophen-2-ylmethyl Ureas with Triazole Cores (–7)
Compounds like 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () and 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () incorporate triazole rings and pyridinyl/phenyl substituents. However, their molecular weights (~383–384 g/mol) are significantly higher than the target compound, which may affect pharmacokinetics.
Physicochemical Properties
Melting Points and Solubility
- Adamantyl-urea derivatives () exhibit high melting points (140–232°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and van der Waals forces from adamantyl) .
- Triazole-containing analogs (–7) lack reported melting points, but their extended aromatic systems may reduce solubility compared to the target compound.
Structural Implications for Bioactivity
- Cyclopropyl vs. Adamantyl : The cyclopropyl group provides rigidity but less steric bulk than adamantyl, possibly balancing metabolic stability and target accessibility.
- Thiophene vs. Pyridine/Oxadiazole : The thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyridine/oxadiazole groups () introduce additional hydrogen-bond acceptors.
Data Tables
Table 1. Comparison of Key Structural and Physical Properties
Table 2. Functional Group Impact on Properties
Biological Activity
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound belonging to the urea derivative class. Its unique structure, characterized by a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.
The compound has a molecular formula of and a molecular weight of 254.35 g/mol. Its structural formula is represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, leading to reduced viability of microbial cells.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. In cell line studies, it has been noted to induce apoptosis in cancer cells, particularly in colorectal adenocarcinoma models. The compound appears to modulate key signaling pathways involved in cell growth and survival.
Case Study: Colorectal Adenocarcinoma
A study conducted on HCT116 human colorectal cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The following observations were made:
- Concentration : 10 µM led to a 25% reduction in viability.
- Concentration : 50 µM led to a 50% reduction in viability.
- Concentration : 100 µM led to an 80% reduction in viability.
These results suggest that the compound could serve as a lead for further development in cancer therapeutics.
Although the precise mechanisms underlying the biological activities of this compound are still under investigation, it is hypothesized that its interaction with specific enzymes or receptors plays a critical role. Molecular docking studies indicate potential binding sites on target proteins involved in microbial resistance and cancer progression.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other urea derivatives allow for comparative analysis regarding their biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)urea | 1421500-17-5 | Similar thiophen group; studied for antimicrobial properties. |
| 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea | 1286725-40-3 | Exhibits similar anticancer activity; different substituents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
